Melting Point: A Distinctive Crystallinity Marker vs. 2,3,4,6-Tetra-O-methyl-D-glucose
2,3,6-Tri-O-methyl-D-glucose exhibits a sharp melting point of 117-118°C, significantly higher than the oily or low-melting nature of fully methylated 2,3,4,6-tetra-O-methyl-D-glucose, which is typically an oil at room temperature [1]. This stark difference in physical state is a direct consequence of the preserved C4 hydroxyl, which enables intermolecular hydrogen bonding and crystal lattice formation [2].
| Evidence Dimension | Melting Point (Physical State) |
|---|---|
| Target Compound Data | 117-118 °C (crystalline solid) |
| Comparator Or Baseline | 2,3,4,6-Tetra-O-methyl-D-glucose: Oil at room temperature (no sharp melting point) |
| Quantified Difference | Crystalline solid vs. oily liquid; a >100 °C difference in the onset of melting. |
| Conditions | Standard laboratory conditions; recrystallization from ethyl ether. |
Why This Matters
The crystalline nature of 2,3,6-tri-O-methyl-D-glucose simplifies purification, handling, and quantitative weighing, reducing analytical error and improving synthetic workflow efficiency compared to its oily, fully methylated analog.
- [1] Wolfrom, M. L., & Thompson, A. (n.d.). Degradation of Glycogen to Isomaltotriose and Nigerose. Journal of the American Chemical Society. View Source
- [2] Jain, R. K., & Matta, K. L. (1990). Synthesis of some O-methylated D-glucose derivatives. Carbohydrate Research, 198, 101-109. View Source
